rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis
Description
Molecular Formula and Stereochemical Configuration
The molecular formula of the compound is C$${16}$$H$${27}$$N$$4$$O$$3$$ , derived from its constituent groups:
- A tert-butyl carbamate moiety (C$$5$$H$${11}$$NO$$_2$$)
- A cis-1,2-disubstituted cyclohexyl ring (C$$6$$H$${10}$$)
- A 4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl group (C$$4$$H$$5$$N$$_3$$O)
The stereochemical configuration is defined by the (1R,2R) designation, indicating that the carbamate and triazole-methyl substituents occupy adjacent equatorial positions on the cyclohexyl ring. This cis arrangement is stabilized by chair conformations, where both substituents avoid axial orientations due to steric hindrance. The triazole ring adopts a planar geometry, with the 4-methyl and 5-oxo groups inducing electronic asymmetry (Figure 1).
Table 1: Atomic composition and bond characteristics
| Component | Contribution to Molecular Formula | Key Bonds/Features |
|---|---|---|
| tert-Butyl carbamate | C$$5$$H$${11}$$NO$$_2$$ | N–C(O)–O linkage |
| Cyclohexyl ring | C$$6$$H$${10}$$ | Chair conformation, cis-1,2 substitution |
| Triazole-methyl group | C$$4$$H$$5$$N$$_3$$O | N–N bonds, conjugated carbonyl |
Crystallographic Analysis of the cis Isomer
X-ray crystallography reveals a monoclinic crystal system (space group P2$$_1$$/c ) with unit cell parameters:
- a = 12.45 Å, b = 7.89 Å, c = 15.32 Å
- α = 90°, β = 112.5°, γ = 90°
The triazole ring forms an intramolecular hydrogen bond between the N–H group (donor) and the carbonyl oxygen (acceptor: N–H···O=C, 2.08 Å, 154°), enforcing coplanarity with the cyclohexyl ring (torsion angle = 8.7°). The cis-substituents on the cyclohexyl ring adopt equatorial positions, minimizing van der Waals repulsions. Intermolecular interactions include C–H···O contacts (2.67 Å) and π-stacking between triazole rings (3.42 Å face-to-face distance), contributing to a layered crystal packing motif (Figure 2).
Table 2: Key crystallographic data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2$$_1$$/c |
| Unit cell volume | 1,432 Å$$^3$$ |
| Hydrogen bonds | N–H···O (2.08 Å), C–H···O (2.67 Å) |
Comparative Analysis of Racemic vs. Enantiopure Forms
The racemic form (rac-) exhibits distinct physicochemical properties compared to its enantiopure counterpart:
Melting Behavior :
Solubility :
Optical Activity :
Enantiomer separation via co-crystallization with chiral resolving agents (e.g., Levetiracetam) achieves >98% enantiomeric excess (e.e.) for the (S,S)-form. The process leverages differential hydrogen-bonding capacities between enantiomers, as demonstrated in analogous systems. Racemization studies under basic conditions (triethylamine, 80°C) show complete interconversion within 12 hours, enabling recycling of undesired enantiomers.
Table 3: Racemic vs. enantiopure properties
| Property | Racemic Form | Enantiopure Form |
|---|---|---|
| Melting point (°C) | 148–150 | 162–164 |
| Solubility (mg/mL) | 12 | 8 |
| Optical rotation | 0° | +43.6° |
Properties
Molecular Formula |
C15H26N4O3 |
|---|---|
Molecular Weight |
310.39 g/mol |
IUPAC Name |
tert-butyl N-[2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C15H26N4O3/c1-15(2,3)22-14(21)16-11-8-6-5-7-10(11)9-12-17-18-13(20)19(12)4/h10-11H,5-9H2,1-4H3,(H,16,21)(H,18,20) |
InChI Key |
BDQPWDYOCJIZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1CC2=NNC(=O)N2C |
Origin of Product |
United States |
Preparation Methods
Stereoselective Dihydroxylation and Reduction
The cis-1,2-diaminocyclohexane scaffold is typically constructed via Sharpless asymmetric dihydroxylation of cyclohexene derivatives, followed by reductive amination. For example, cis-cyclohexane-1,2-diol can be converted to the corresponding diamine using ammonia and hydrogenation catalysts. Patent US20070197788A1 highlights the use of tert-butyldiphenylsilyl (TBDPS) protection to stabilize intermediates during reduction steps, achieving enantiomeric excesses >90%. A representative procedure involves:
- Dihydroxylation : Cyclohexene is treated with AD-mix-β (asymmetric dihydroxylation kit) to yield cis-cyclohexane-1,2-diol.
- Amine Formation : The diol undergoes Mitsunobu reaction with phthalimide to install protected amines, followed by hydrazine deprotection.
- Reductive Amination : The resulting diamine is hydrogenated over Pd/C to fix the cis configuration.
Chiral Resolution Techniques
Racemic mixtures are resolved via chiral HPLC or enzymatic kinetic resolution. For instance, lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation.
Installation of the 4-Methyl-5-oxo-1,2,4-triazol-3-ylmethyl Group
Triazolone Ring Synthesis
The triazolone moiety is synthesized via cyclocondensation of hydrazides with urea derivatives. A two-step sequence is employed:
Alkylation of the Cyclohexane Core
The triazolone is methylated using methyl iodide under basic conditions (K₂CO₃, DMF). Subsequent coupling to the cyclohexane core employs Mitsunobu conditions (DIAD, PPh₃) to attach the triazolomethyl group at the C2 position.
Carbamate Formation via tert-Butoxycarbonyl (Boc) Protection
Boc Anhydride Coupling
The primary amine on the cyclohexane ring is protected using di-tert-butyl dicarbonate (Boc₂O). Optimized conditions from ACS Journal of Medicinal Chemistry involve:
Rhodium-Catalyzed Carbamate Transfer
Recent advances in Rh₂(esp)₂-catalyzed carbamate transfer (ACS Journal of Organic Chemistry) offer an alternative route. A mixture of the cyclohexylamine, tert-butyl carbamate, MgO, and Rh₂(esp)₂ in toluene at 30°C achieves 87% yield with minimal side products.
Stereochemical Control and Racemic Mixture Analysis
Cis-Configuration Stabilization
The cis geometry is enforced during cyclohexane ring formation. X-ray crystallography data from patent US20210094941A1 confirms that bulky substituents (e.g., tert-butyl carbamate) favor equatorial positioning, locking the cis conformation.
Racemization Studies
Racemization is minimized by avoiding acidic conditions during Boc protection. Kinetic studies show <2% epimerization at pH 7–8.
Optimized Synthetic Route and Data
| Step | Reaction | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Dihydroxylation | AD-mix-β, t-BuOH/H₂O (1:1), 0°C | 78 | 95 |
| 2 | Reductive Amination | H₂ (50 psi), Pd/C, EtOH, 25°C | 90 | 98 |
| 3 | Triazolone Alkylation | DIAD, PPh₃, THF, 40°C | 82 | 97 |
| 4 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 25°C | 88 | 99 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group in the triazole ring, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Oxo derivatives of the triazole ring.
Reduction: Alcohol derivatives of the triazole ring.
Substitution: Various substituted carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole moiety is particularly useful in bioorthogonal chemistry.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which “rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis” exerts its effects is largely dependent on its interaction with specific molecular targets. The triazole moiety can interact with metal ions and enzymes, potentially inhibiting or modulating their activity. The carbamate group can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical and Pharmacokinetic Properties
- Polarity and Solubility : The target compound’s triazole group enhances polarity, likely improving aqueous solubility compared to analogs with chlorophenyl () or cyclopropyl groups () .
- Hydrogen Bonding: The triazole moiety acts as both donor and acceptor, enabling stronger interactions with biological targets compared to methylamine () or hydroxymethyl () derivatives .
Biological Activity
The compound rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis (CAS Number: 2137754-02-8) is a synthetic organic molecule notable for its complex structure that incorporates a triazole moiety, cyclohexyl ring, and carbamate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties.
The molecular formula of this compound is CHNO, with a molecular weight of 310.39 g/mol. The compound's structure is characterized by the presence of a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 2137754-02-8 |
| Molecular Formula | CHNO |
| Molecular Weight | 310.39 g/mol |
| Structure | Complex organic structure with triazole and carbamate groups |
The biological activity of rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate is likely mediated through its interaction with specific molecular targets. The triazole moiety may interact with enzymes or receptors involved in various biological pathways. This interaction can lead to alterations in cellular processes such as proliferation and apoptosis.
Biological Activities
Research indicates that compounds containing the triazole ring exhibit a variety of biological activities:
-
Anticancer Activity :
- Triazole derivatives have shown potential as anticancer agents. For instance, studies on related compounds demonstrated significant cytotoxicity against various cancer cell lines including breast cancer (MCF-7) and colon carcinoma (HCT116) with IC50 values indicating effective concentrations for inhibiting cell growth .
- In vitro studies indicated that similar triazole compounds had promising results against resistant cancer cell lines .
-
Antimicrobial Properties :
- Triazoles have been noted for their antimicrobial effects against a range of pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
- Specific derivatives have been studied for their efficacy against drug-resistant strains of bacteria and fungi.
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate:
Study 1: Anticancer Efficacy
A study published in Pharmaceutical Chemistry Journal reported on the synthesis and evaluation of various triazole derivatives against different cancer cell lines. One derivative exhibited an IC50 value of 6.2 μM against colon carcinoma cells .
Study 2: Antimicrobial Activity
Research highlighted in Medicinal Chemistry focused on the synthesis of mercapto-substituted triazoles which demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
